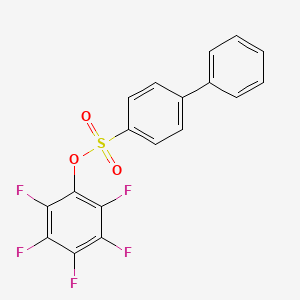

Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFIMSUQBQLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview:

- Starting materials: Aryl diazonium salts derived from phenylbenzene derivatives, DABSO as a sulfur dioxide source, and pentafluorophenol.

- Catalyst: Copper catalyst (often copper acetate or copper sulfate).

- Reaction conditions: The reaction typically proceeds under mild conditions, with refluxing in suitable solvents like acetonitrile or ethanol.

- Outcome: Formation of pentafluorophenyl sulfonic esters with high yields and functional group tolerance.

Reaction Scheme:

Ar-N₂⁺ + DABSO + Pentafluorophenol → Pentafluorophenyl sulfonic ester

Key Features:

- One-pot operation simplifies the synthesis.

- Suitable for various substituted aryl diazonium salts.

- High yields and broad substrate scope.

Research Data:

- Yields range from 70% to 85%, depending on substrate and reaction conditions.

- The method is scalable and environmentally friendly, avoiding harsh reagents.

Esterification via Nucleophilic Substitution

Another common method involves direct esterification of sulfonic acids with pentafluorophenol, often facilitated by coupling agents or activating reagents.

Procedure:

- Starting material: 4-phenylbenzene-1-sulfonic acid or its derivatives.

- Activation: Use of carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC in the presence of catalytic DMAP.

- Reaction conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slight heating.

- Outcome: Formation of the sulfonate ester with pentafluorophenol.

Reaction Scheme:

4-Phenylbenzene-1-sulfonic acid + Pentafluorophenol + DCC → this compound

Notes:

- The method requires purification to remove coupling reagents.

- Suitable for preparing specific derivatives with high purity.

Synthesis Using Pentafluorophenyl Chlorosulfonate

Pentafluorophenyl chlorosulfonate can serve as an intermediate to synthesize the sulfonate ester via nucleophilic attack by phenylbenzene derivatives.

Procedure:

- Starting materials: Phenylbenzene derivatives with hydroxyl groups or sulfonic acids.

- Reaction conditions: Reaction with pentafluorophenyl chlorosulfonate in the presence of a base such as pyridine or triethylamine.

- Outcome: Formation of the desired sulfonate ester.

Reaction Scheme:

Phenylbenzene derivative + Pentafluorophenyl chlorosulfonate → this compound

Considerations:

- Reaction parameters must be optimized to prevent side reactions.

- Suitable for large-scale synthesis.

Summary of Key Parameters and Data

Research Findings and Notes

- The copper-catalyzed multicomponent reaction is highly efficient, tolerant of various functional groups, and suitable for synthesizing a broad range of pentafluorophenyl sulfonates, including the target compound.

- Nucleophilic substitution and esterification methods are well-established but may require more purification steps.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Pentafluorophenyl 4-phenylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonate esters or amides.

Elimination-Addition Reactions: It can undergo elimination-addition pathways, especially in the presence of strong bases.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonate group can be involved in redox processes under certain conditions.

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and nucleophiles such as primary and secondary amines . The major products formed depend on the nucleophile used, resulting in various sulfonate esters or amides.

Scientific Research Applications

Bioconjugation Chemistry

Pentafluorophenyl Esters in Bioconjugation

Pentafluorophenyl esters are widely used in bioconjugation due to their stability and reactivity. They facilitate the conjugation of biomolecules such as proteins and peptides without altering their structure. This process is crucial for developing targeted therapeutics and diagnostic agents.

- Stability : Pentafluorophenyl esters are less susceptible to hydrolysis compared to other activated esters, such as NHS esters, making them ideal for long-term applications in biological systems .

- Functionalization : The ability to post-functionalize these esters allows for the incorporation of various functional groups, enhancing the versatility of the resulting conjugates .

Case Study: SCNPs Functionalization

Single-chain polymer nanoparticles (SCNPs) functionalized with pentafluorophenyl groups have been developed to mimic protein behavior. These nanoparticles can be modified post-synthesis to incorporate fluorescent labels and bioactive molecules, which can significantly enhance their utility in drug delivery systems and imaging applications .

| Functional Amine | Aminoglycerol Modification (%) | Reaction Solvent | Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|---|---|

| Butylamine | 0 | THF | 10.0 | n.d. |

| Aminoglycerol | 100 | THF/DMSO | 7.2 | -13.3 |

| Propargylamine | 90 | THF | 7.3 | n.d. |

Polymer Science

Synthesis of Functional Polymers

Pentafluorophenyl 4-phenylbenzene-1-sulfonate serves as a key building block in the synthesis of functional polymers. Its incorporation into polymer chains allows for enhanced chemical properties such as increased hydrophilicity and biocompatibility.

- Polymerization Techniques : Various polymerization methods, including thiol-Michael addition, have been employed to create polymers that utilize pentafluorophenyl moieties for enhanced functionality .

- Applications : These polymers find applications in drug delivery systems, where controlled release mechanisms are critical.

Photo-Acid Generators

Role as Photo-Acid Generators

This compound is utilized as a photo-acid generator (PAG), which is essential in photolithography processes used in semiconductor manufacturing.

- Mechanism : Upon exposure to UV light, PAGs undergo photolysis to generate acids that catalyze cross-linking reactions in photoresists, enabling precise patterning on substrates .

- Advantages : The strong acidity generated by pentafluorophenyl-based PAGs enhances the resolution and fidelity of lithographic processes, making them suitable for advanced microfabrication techniques.

Mechanism of Action

The mechanism by which Pentafluorophenyl 4-phenylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate group. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This increased reactivity allows for efficient formation of sulfonate esters and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity in Nucleophilic Substitutions

- This compound : The pentafluorophenyl group strongly activates the sulfonate ester toward nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing effect. This contrasts with methyl or formyl substituents, which offer less activation .

- Bromophenyl Analogs : Bromine substituents (e.g., in (4-Bromophenyl) 4-methylbenzenesulfonate) facilitate SNAr but are less activating than fluorine, requiring harsher conditions .

Solubility and Stability

- Fluorinated vs. Non-Fluorinated Compounds: Fluorinated sulfonates (e.g., pentafluorophenyl derivatives) exhibit lower solubility in polar solvents compared to methyl- or bromo-substituted analogs. However, their stability under acidic/basic conditions is superior due to fluorine’s inductive effect .

- Sulfones vs. Sulfonates : Sulfones (e.g., p-Fluorophenyl-p-tolylsulfone) are more thermally stable but less reactive than sulfonate esters, as the sulfonyl group is less prone to nucleophilic attack .

Key Research Findings

Reaction with Phenolate Anions

- and highlight that polyfluorinated sulfinylbenzenes react with sodium phenolate in benzene (PhH) or acetonitrile (MeCN) to yield mixed sulfinyl/sulfonyl products. By analogy, pentafluorophenyl sulfonates would likely undergo rapid phenoxylation under similar conditions due to their high electrophilicity .

- In contrast, bromophenyl sulfonates require elevated temperatures or catalysts for comparable reactivity .

Biological Activity

Pentafluorophenyl 4-phenylbenzene-1-sulfonate (PFPS) is a compound of increasing interest in the field of medicinal chemistry and bioconjugation due to its unique structural attributes and biological activities. This article delves into the biological activity of PFPS, presenting relevant research findings, case studies, and data tables to illustrate its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pentafluorophenyl group attached to a sulfonate moiety via a phenyl linker. This structure imparts significant lipophilicity and electron-withdrawing properties, enhancing its reactivity in biological systems.

Chemical Formula

- Molecular Formula : C18H9F5O3S

- Molecular Weight : 396.32 g/mol

PFPS exhibits its biological activity primarily through its interactions with various biomolecules. The introduction of fluorine atoms enhances the compound's lipophilicity, which can facilitate membrane permeability and interaction with cellular targets.

Key Findings

-

Inhibition of Histone Deacetylases (HDACs) :

- PFPS derivatives have shown promise as HDAC inhibitors, which are crucial in regulating gene expression and cellular functions. Studies indicate that fluorinated compounds often exhibit increased potency compared to their non-fluorinated counterparts .

- For instance, a fluorinated derivative demonstrated an IC50 value of 0.88 μM against HDACs, indicating significant cytotoxicity towards cancer cell lines .

- Reactivity with Amines :

- Bioconjugation Chemistry :

Case Study 1: HDAC Inhibition

A study evaluated the cytotoxic effects of fluorinated HDAC inhibitors, including PFPS derivatives, on various human cancer cell lines. The results indicated that compounds with higher degrees of fluorination exhibited enhanced inhibitory effects on HDACs, correlating with lower IC50 values across different cell lines .

Case Study 2: Bioconjugation Applications

Research involving the synthesis of single-chain polymer nanoparticles (SCNPs) functionalized with PFPS demonstrated their effectiveness in delivering imaging agents and therapeutics. The SCNPs displayed favorable pharmacokinetic properties, enhancing the bioavailability of conjugated drugs .

Table 1: IC50 Values of PFPS Derivatives Against HDACs

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| PFPS Derivative A | 0.88 | Hepatocellular Carcinoma |

| PFPS Derivative B | 1.51 | T-cell Leukemia |

| PFPS Derivative C | 3.64 | Prostate Cancer |

Table 2: Bioconjugation Efficiency of PFPS Functionalized SCNPs

| SCNP Variant | Functional Amine | Reaction Solvent | Size (nm) | Zeta Potential (mV) |

|---|---|---|---|---|

| SCNP-F1 | Butylamine | THF | 10.0 | n.d. |

| SCNP-F2 | Aminoglycerol | THF/DMSO | 7.2 | -13.3 |

| SCNP-F3 | Propargylamine | THF | 7.3 | n.d. |

Q & A

Q. What are the key considerations for synthesizing Pentafluorophenyl 4-phenylbenzene-1-sulfonate with high purity?

Methodological Answer:

- Begin with computational screening (e.g., quantum chemical calculations) to predict optimal reaction pathways and intermediates, minimizing trial-and-error approaches .

- Use HPLC or GC-MS to monitor reaction progress, ensuring intermediates (e.g., 4-phenylbenzenesulfonyl chloride derivatives) are fully converted .

- Purify via recrystallization or column chromatography, validated by NMR (¹H/¹⁹F) and FTIR to confirm structural integrity and absence of fluorinated byproducts .

Q. How can researchers design experiments to characterize the physicochemical properties of this compound?

Methodological Answer:

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis, noting fluorinated substituents’ hydrophobic effects .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds (e.g., sulfonate group stability) .

- Surface Reactivity : Employ microspectroscopic imaging (e.g., AFM-IR) to study adsorption behavior on model indoor surfaces (e.g., silica, polymers) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar perfluorinated sulfonates?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to differentiate molecular weights and fragmentation patterns from analogs (e.g., sodium perfluoro-octanesulfonate) .

- Compare ¹⁹F NMR chemical shifts to reference spectra of perfluorinated compounds (e.g., 4-[(perfluorohexenyl)oxy]benzenesulfonate derivatives) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction kinetics for sulfonate ester formation?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., nucleophilic substitution vs. elimination pathways) .

- Apply multivariate statistical analysis (e.g., partial least squares regression) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies in rate constants .

Q. What factorial design approaches optimize reaction conditions for scalable synthesis while minimizing fluorinated byproducts?

Methodological Answer:

Q. How do computational models predict the reactivity of this compound in heterogeneous catalysis?

Methodological Answer:

- Simulate adsorption energies on catalytic surfaces (e.g., Pd/C, zeolites) using density functional theory (DFT) to identify active sites for sulfonate activation .

- Validate predictions with in situ DRIFTS (diffuse reflectance infrared spectroscopy) to monitor intermediate species during catalytic cycles .

Q. What strategies mitigate data variability in stability studies under oxidative environments?

Methodological Answer:

Q. How can researchers systematically compare the hydrolytic stability of this compound with its non-fluorinated analogs?

Methodological Answer:

- Conduct pH-dependent hydrolysis (pH 2–12) at 25°C and 40°C, quantifying degradation products via LC-MS/MS .

- Calculate hydrolysis rate constants (k) and correlate with Hammett substituent constants (σ) to assess electron-withdrawing effects of pentafluorophenyl groups .

Data Analysis and Theoretical Frameworks

Q. What statistical methods reconcile discrepancies in reported toxicity data for fluorinated sulfonates?

Methodological Answer:

Q. How can theoretical frameworks like QTAIM (Quantum Theory of Atoms in Molecules) elucidate electronic effects of the pentafluorophenyl group?

Methodological Answer:

- Compute electron density maps (ρ(r)) and Laplacian (∇²ρ(r)) at bond critical points to quantify charge transfer between sulfonate and fluorinated aryl groups .

- Correlate topological parameters with experimental Hammett constants to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.